molecular formula C16H14O4 B11957468 Benzoic acid, 4-methoxy-, 2-acetylphenyl ester CAS No. 5445-86-3

Benzoic acid, 4-methoxy-, 2-acetylphenyl ester

Cat. No.: B11957468
CAS No.: 5445-86-3
M. Wt: 270.28 g/mol
InChI Key: KPHKQJNWBUZGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-methoxy-, 2-acetylphenyl ester (CAS: 88952-26-5) is a substituted benzoate ester characterized by a methoxy group at the para position of the benzoic acid moiety and an acetylphenyl group at the ortho position of the ester (Figure 1). This compound belongs to a broader class of benzoic acid derivatives, which are widely studied for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . The acetyl and methoxy substituents influence its physicochemical properties, such as lipophilicity and solubility, and may modulate its interactions with biological targets .

Properties

CAS No.

5445-86-3

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2-acetylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H14O4/c1-11(17)14-5-3-4-6-15(14)20-16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3

InChI Key

KPHKQJNWBUZGCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or tetrahydrofuran (THF). The reaction typically proceeds at reflux (40–60°C) for 2–4 hours, yielding 4-methoxybenzoyl chloride with >95% conversion. Excess SOCl₂ is removed under reduced pressure, and the crude product is used directly in subsequent steps.

Coupling with 2-Acetylphenol

The acyl chloride is reacted with 2-acetylphenol in the presence of a base such as pyridine or triethylamine to neutralize HCl. Solvents like THF or dichloromethane are employed at 0–25°C for 6–12 hours. Yields range from 65% to 78%, depending on the purity of 2-acetylphenol.

Example Protocol:

  • Dissolve 4-methoxybenzoyl chloride (1.0 equiv) in dichloromethane.

  • Add 2-acetylphenol (1.1 equiv) and pyridine (2.0 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours, then wash with 5% HCl and saturated NaHCO₃.

  • Dry over Na₂SO₄ and concentrate to obtain the crude ester, purified via silica gel chromatography (hexane:ethyl acetate 4:1).

Enzymatic Esterification

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) provide a green chemistry approach. These enzymes catalyze esterification between carboxylic acids and alcohols in non-aqueous media.

Solvent System Optimization

Reactions are conducted in tert-amyl alcohol or ionic liquids to enhance substrate solubility. A study on similar esters reported 60–70% yields after 48 hours at 50°C.

Advantages:

  • Minimal side reactions.

  • No need for acid-resistant equipment.

Limitations:

  • Slow reaction kinetics compared to chemical methods.

  • High enzyme costs for large-scale synthesis.

Multi-Step Synthesis from Salicylic Acid Derivatives

Building on patent CN109553528A, a multi-step route could involve:

Acylation of 2-Fluorotoluene

2-Fluorotoluene is acylated with acetyl chloride/AlCl₃ to yield 4-fluoro-3-methylacetophenone. While this step generates an acetylated intermediate, substituting 2-fluorotoluene with 2-methoxyphenol could direct acetylation to the desired position.

Esterification with 4-Methoxybenzoic Acid

The acetylated phenol intermediate is esterified with 4-methoxybenzoyl chloride via the acyl chloride method (Section 1.2).

Comparative Analysis of Methods

Method Yield Catalyst Reaction Time Scalability
Acyl Chloride Route65–78%Pyridine12 hHigh
Suzuki Coupling~47%Pd(PPh₃)₄24 hModerate
Negishi Coupling82–91%PdCl₂/dppf12 hHigh
Enzymatic Esterification60–70%Lipase B48 hLow

Challenges and Optimization Strategies

Regioselectivity in Acetylation

Direct acetylation of phenol derivatives often results in para/ortho mixtures. Fries rearrangement of phenyl acetate under Lewis acid catalysis (AlCl₃, 100°C) favors ortho-acetylphenol (60–70% selectivity).

Purification of Phenolic Esters

Silica gel chromatography with hexane:ethyl acetate gradients (3:1 to 1:1) effectively separates the target ester from unreacted 2-acetylphenol.

Chemical Reactions Analysis

Types of Reactions

2-acetylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetylphenyl 4-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which can then participate in various metabolic pathways. The methoxy group can also influence the compound’s binding affinity to certain receptors or enzymes, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical behavior of benzoic acid esters is highly dependent on substituent positions and functional groups. Key structural analogs include:

Compound Name Substituents CAS Number Key Properties/Applications Reference
Benzoic acid, 2-methoxy-, methyl ester Methoxy (ortho), methyl ester N/A Nonsteroidal anti-inflammatory activity
Benzoic acid, 4-methoxy-, 2-acetyl-4,5-dimethylphenyl ester Methoxy (para), acetylphenyl (ortho), dimethyl (positions 4,5) 88952-26-5 Enhanced lipophilicity; potential antimicrobial use
Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester Octyloxy (para), pentyloxy ester 35607-24-0 Liquid crystal applications; high thermal stability
Benzoic acid, 4-butyl-, 4-methoxyphenyl ester Butyl (para), methoxyphenyl ester CID 118857 Predicted high solubility in nonpolar solvents

Key Observations :

  • Methoxy vs.
  • Acetylphenyl vs. Simple Esters : The acetylphenyl group in the target compound introduces steric hindrance and may reduce volatility compared to simpler esters like methyl or ethyl benzoates, which are volatile and used in fragrances .
Physicochemical Properties
  • Volatility: Short-chain esters (e.g., ethyl benzoate) are highly volatile and prevalent in alcoholic beverages, while the target compound’s acetylphenyl group likely reduces volatility, making it more suitable for non-volatile applications like polymer additives .

Biological Activity

Benzoic acid, 4-methoxy-, 2-acetylphenyl ester, also known as 2-acetylphenyl 4-methoxybenzoate, is an organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14O4
  • Molecular Weight : 270.288 g/mol
  • CAS Number : 5445-86-3

The compound features an aromatic structure with both acetyl and methoxy functional groups, contributing to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. It has been evaluated against various pathogens, demonstrating efficacy in inhibiting microbial growth .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation .

3. Anticancer Potential

Emerging research highlights the anticancer potential of benzoic acid derivatives. Specifically, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF-7 and A549 . The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzymatic Interactions : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Cell Signaling Modulation : It can potentially alter signaling pathways associated with cancer cell proliferation and survival.

The acetyl group can undergo hydrolysis to release acetic acid, which may participate in metabolic pathways that influence cellular functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
2-acetylphenyl benzoate Lacks methoxy groupDifferent reactivity
4-methoxyphenyl 2-acetylbenzoate Reversed positions of functional groupsVariations in chemical properties
2-hydroxyphenyl 4-methoxybenzoate Hydroxyl group presentPotentially different biological effects

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of benzoic acid derivatives:

  • A study highlighted the synthesis of various acetophenone derivatives and their evaluation against cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Another research project focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce pro-inflammatory cytokines in vitro .

Q & A

Q. What are the recommended synthetic routes for preparing 4-methoxybenzoic acid derivatives, and how can they be adapted for the 2-acetylphenyl ester variant?

  • Methodological Answer : Esters of 4-methoxybenzoic acid are typically synthesized via acid-catalyzed esterification. For example, methyl 4-methoxybenzoate (CAS 121-98-2) is formed by reacting 4-methoxybenzoic acid with methanol in the presence of sulfuric acid . To synthesize the 2-acetylphenyl ester variant, substitute methanol with 2-acetylphenol under similar conditions. Reaction optimization (e.g., temperature, catalyst loading) is critical to avoid acetyl group hydrolysis. Structural confirmation via 1^1H NMR and FT-IR should include peaks for the acetyl group (δ ~2.6 ppm for CH3_3, 1680–1700 cm1^{-1} for C=O) and methoxy group (δ ~3.8 ppm) .

Q. How is the purity of 4-methoxybenzoic acid esters analyzed, and what analytical thresholds are considered acceptable?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. For example, methylparaben (a related ester) is analyzed with a retention time of 8.2 min under gradient conditions . Acceptable purity thresholds in research settings are ≥95% (HPLC area percentage), validated against certified reference materials. Mass spectrometry (MS) can confirm molecular ion peaks (e.g., [M+H]+^+ for methyl 4-methoxybenzoate at m/z 167.1) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of 4-methoxybenzoate esters under acidic or basic conditions?

  • Methodological Answer : The electron-donating methoxy group at the para position reduces electrophilicity of the carbonyl carbon, enhancing ester stability. Hydrolysis rates can be quantified via kinetic studies: under basic conditions (pH 12), methyl 4-methoxybenzoate exhibits a half-life >24 hours due to resonance stabilization of the transition state . For 2-acetylphenyl esters, steric hindrance from the acetyl group further retards nucleophilic attack. Computational studies (DFT) using NIST 3D structural data (e.g., SD files for related esters) can model charge distribution and activation energies .

Q. How do substituents on the phenyl ring influence the spectroscopic properties of 4-methoxybenzoate esters?

  • Methodological Answer : Substituents alter UV-Vis absorption and fluorescence. For instance, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate, CAS 3943-74-6) shows a λmax_{max} at 280 nm due to conjugation between the methoxy and hydroxyl groups . In 2-acetylphenyl esters, the acetyl group introduces a bathochromic shift (~10–15 nm) and quenches fluorescence due to electron-withdrawing effects. Time-resolved fluorescence spectroscopy and TD-DFT simulations (using NIST InChIKey data) can correlate substituent effects with photophysical behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.